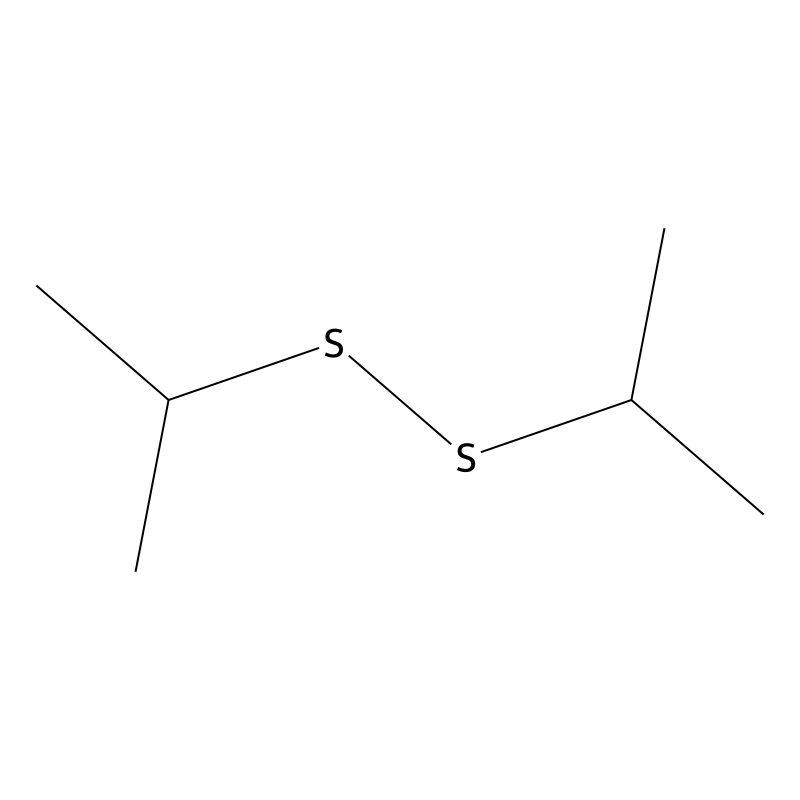Diisopropyl disulfide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Canonical SMILES
Application in Stimulus-Responsive Soft Materials and Self-Assembling Systems
Specific Scientific Field: Material Science
Summary of the Application: Diisopropyl disulfide is used in the synthesis of thiol- and disulfide-based materials, particularly polymers . These materials are soft and self-assembling, and they exhibit stimulus-responsive and self-healing properties .
Methods of Application or Experimental Procedures: The stimulus-responsive behavior of these materials depends on the nature of the groups flanking the disulfide bond, as well as interactions with stimuli such as light, heat, mechanical force, and changes in the pH or redox state . The extent of reactivity, and thus the stimulus-responsive behavior, depends on these factors .
Application in Polymer Chemistry
Specific Scientific Field: Polymer Chemistry
Summary of the Application: Diisopropyl disulfide is used in the synthesis of poly(disulfide) in the presence of organocatalysts .
Results or Outcomes: The study introduced a practical poly(disulfide) synthesis method to polymer chemistry .
Diisopropyl disulfide is an organosulfur compound with the molecular formula . It consists of two isopropyl groups connected by a disulfide bond, characterized by the presence of a sulfur-sulfur () linkage. This compound appears as a colorless to pale yellow liquid with a distinct odor reminiscent of garlic or onion, which is typical for many sulfur-containing compounds. Diisopropyl disulfide is known for its volatility and is soluble in organic solvents, making it relevant in various chemical applications .
The mechanism of action of DIS is primarily related to its role as a flavoring agent. DIS contributes to the characteristic "alliaceous" odor associated with onions, garlic, and other vegetables containing similar sulfur compounds. The specific mechanism by which DIS interacts with olfactory receptors to produce this perception requires further investigation.
- Flammability: DIS is flammable with a flash point of 18.33 °C (65 °F). Proper handling and storage precautions are necessary to avoid fire hazards.
- Toxicity: Limited data exists on the specific toxicity of DIS. However, it is generally considered to have low to moderate toxicity.
- Safety Precautions: Standard laboratory safety practices should be followed when handling DIS, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when necessary.
- Reduction: It can be reduced to diisopropyl sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride:
- Thiol-Disulfide Exchange: This reaction involves the exchange of thiol groups with other thiols, leading to the formation of new disulfides:
- Oxidation: Diisopropyl disulfide can also be oxidized to form more complex sulfur compounds, depending on the oxidizing agent used .
Diisopropyl disulfide exhibits biological activity that has attracted attention in various fields. It has been studied for its potential antimicrobial properties, particularly against certain bacteria and fungi. Additionally, it may have implications in cancer research due to its ability to influence cellular signaling pathways related to oxidative stress and apoptosis. The compound's reactivity with thiol groups in proteins can also affect enzyme activity and protein folding, which are crucial for maintaining cellular functions .
Diisopropyl disulfide can be synthesized through several methods:
- Oxidation of Thiols: The most common method involves the oxidation of diisopropyl sulfide using oxidizing agents such as iodine or hydrogen peroxide:
- Thiol-Disulfide Exchange: This method utilizes existing disulfides and thiols to form diisopropyl disulfide through exchange reactions.
- Direct Synthesis from Elemental Sulfur: In some cases, elemental sulfur can react with isopropanol under specific conditions to yield diisopropyl disulfide .
Diisopropyl disulfide finds applications across various industries:
- Flavoring Agent: It is used in food products for its characteristic flavor.
- Chemical Intermediate: In organic synthesis, it serves as a precursor for other sulfur-containing compounds.
- Pharmaceuticals: Its biological properties make it a candidate for drug development and research.
- Agriculture: It may be utilized in pesticides due to its antimicrobial properties .
Studies on diisopropyl disulfide interactions focus on its reactivity with biological molecules. For instance, it can modify cysteine residues in proteins through thiol-disulfide exchange, impacting protein structure and function. Research indicates that such interactions could lead to changes in enzyme activity and cellular signaling pathways, suggesting potential therapeutic applications or risks associated with exposure .
Diisopropyl disulfide shares structural similarities with several other organosulfur compounds. Below is a comparison highlighting its uniqueness:
| Compound | Molecular Formula | Key Characteristics |
|---|---|---|
| Diethyl disulfide | C₄H₁₀S₂ | Less volatile; used as a solvent and reagent |
| Dimethyl disulfide | C₂H₆S₂ | Stronger odor; used in organic synthesis |
| Diphenyl disulfide | C₁₂H₁₈S₂ | More stable; used in polymer chemistry |
| Diisopropyl sulfide | C₆H₁₄S | No disulfide bond; simpler structure |
| Diallyl disulfide | C₆H₁₀S₂ | Used in food flavoring; more reactive due to allyl groups |
Diisopropyl disulfide is unique due to its balance between volatility and reactivity, making it suitable for specific applications where both properties are advantageous .
Physical Description
colourless liquid with a sulfurous, oniony odou
XLogP3
Boiling Point
Density
Melting Point
-69 °C
-69°C
UNII
Other CAS
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index








